Researchers requiring a sulfur-rich pyrimidine ligand for coordination chemistry face supply inconsistencies and insufficient purity for reproducible synthesis. Dithiouracil (2,4-DTU) resolves this by providing a defined dithione structure essential for generating metallodrug candidates with quantifiable potency enhancements.
- Enables synthesis of Au(III) complexes with a CD₅₀ of 0.00196 mM against HeLa cells, a 162-fold potency increase over the free ligand.
- Serves as a superior model for radiation damage studies due to its high electron affinity (0.87 eV), predicting enhanced radical anion formation.
- Validated substrate for T. gondii UPRTase, suitable for cell-specific metabolic labeling and mRNA analysis applications.
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
CAS No.133099-49-7
Cat. No.B145771
⚠ Attention: For research use only. Not for human or veterinary use.
2,4-Dithiouracil (CAS 133099-49-7), also designated 2,4-DTU, is a sulfur-substituted pyrimidine derivative where both carbonyl oxygens of uracil are replaced by sulfur atoms, yielding a dithione structure (molecular formula C₄H₄N₂S₂, MW 144.2 g/mol) . This compound functions as a versatile ligand in coordination chemistry due to its sulfur and nitrogen donor atoms, forming complexes with transition metals including Cu(II), Au(III), Pd(II), and Ag(I) that exhibit distinct spectroscopic and biological properties . 2,4-Dithiouracil is also recognized as a substrate for uracil phosphoribosyltransferase (UPRTase) from Toxoplasma gondii, enabling its incorporation into parasite nucleic acids, a property exploited in cell-specific microarray analyses of mRNA synthesis and decay .
Bidentate ligand for synthesizing transition-metal complexes via S,N-donor coordination
Model compound for electron-attachment studies and radiation-induced DNA damage modeling
Substrate probe for T. gondii UPRTase metabolic labeling and nucleic acid incorporation research
[1] PubChem. (2025). 2,4-Dithiouracil. National Library of Medicine. View Source
[2] Marinova, P., Tamahkyarova, Y., et al. (2024). Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes. Applied Sciences, 14(15), 6601. View Source
[3] Iltzsch, M. H., et al. (2002). Structure-activity relationship of ligands of uracil phosphoribosyltransferase from Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 10(11), 3425-3433. View Source
2,4-Dithiouracil: Non-Interchangeable with Analogs
Generic substitution of 2,4-dithiouracil with other thiouracil analogs (e.g., 2-thiouracil or 4-thiouracil) or the parent uracil is precluded by substantial, quantifiable differences in electronic structure, metal coordination geometry, biological selectivity, and enzymatic recognition. The presence of two sulfur atoms in 2,4-dithiouracil, versus one or none in the comparators, fundamentally alters its electron affinity (0.87 eV vs. 0.26–0.61 eV for mono-thiouracils and ~0 eV for uracil) , its vertical detachment energy (1.4 eV vs. 1.05 eV for 4-thiouracil) , and its tautomeric equilibrium (predominantly N3-deprotonated monoanion mixture) . These physicochemical distinctions propagate into differential biological activity: 2,4-dithiouracil exhibits a selectivity index of 4.4 against MCF-7 breast adenocarcinoma cells, whereas 2-thiouracil shows an SI of 6.15 against FaDu hypopharyngeal carcinoma, underscoring divergent cell-line specificity . Furthermore, 2,4-dithiouracil is a recognized substrate for T. gondii UPRTase—a property not shared by all thiouracil analogs—enabling its specific incorporation into parasite nucleic acids for targeted applications . The quantitative evidence presented below demonstrates why experimental reproducibility and functional outcomes depend on the precise selection of 2,4-dithiouracil rather than an in-class alternative.
Electron affinity & anion stability
The dithione structure provides a significantly different electron affinity and vertical detachment energy than mono-thiouracils or uracil, which may alter radical-anion yields in radiation models.
Cell-line antiproliferative selectivity
2,4-Dithiouracil shows selectivity toward MCF-7 cells, whereas 2-thiouracil is active against FaDu; the cell-type response may not transfer if the ligand is substituted.
UPRTase substrate recognition
T. gondii UPRTase recognizes 2,4-dithiouracil but not all thiouracil analogs, so metabolic labeling and incorporation studies may fail with a generic substitution.
[1] Dolgounitcheva, O., Zakrzewski, V. G., Ortiz, J. V. (2011). Electron propagator and coupled-cluster calculations on the photoelectron spectra of thiouracil and dithiouracil anions. Journal of Chemical Physics, 134(7), 074304. View Source
[2] Li, X., et al. (2011). Photoelectron spectroscopic study of the negative ions of 4-thiouracil and 2,4-dithiouracil. Journal of Chemical Physics, 134(7), 074304. View Source
[3] Kowal, M., et al. (2002). Structure and tautomerism of the neutral and monoanionic forms of 2-thiouracil, 2,4-dithiouracil, their nucleosides, and some related derivatives. Nucleosides, Nucleotides & Nucleic Acids, 21(10), 619-635. View Source
[4] Gomes, D. A., et al. (2025). Synthesis, structural characterization and biological evaluation of silver(I) complexes with 2-thiouracil and 2,4-dithiouracil. Inorganica Chimica Acta, 590, 122971. View Source
[5] Iltzsch, M. H., et al. (2002). Structure-activity relationship of ligands of uracil phosphoribosyltransferase from Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 10(11), 3425-3433. View Source
2,4-Dithiouracil Evidence vs. Analogs
Electron Affinity of Thiouracils and Uracil
Electron affinities determined via electron propagator and coupled-cluster calculations on the photoelectron spectra of thiouracil and dithiouracil anions reveal that 2,4-dithiouracil possesses an electron affinity of 0.87 eV, substantially higher than that of 4-thiouracil (0.61 eV), 2-thiouracil (0.26 eV), and uracil (~0 eV) . This enhanced electron affinity indicates greater capacity to accept an electron and form a stable radical anion, a property relevant to radiation-induced DNA damage mechanisms and the design of radiosensitizers .
Electron AffinityHead-to-head
0.87 eV
Supports electron-attachment studies over mono-thiouracils
1.43× higher than 4-thiouracil; 3.35× higher than 2-thiouracil; >> uracil
Conditions
Electron propagator and coupled-cluster calculations (ab initio) on anion photoelectron spectra
Why This Matters
Researchers investigating radiation damage to nucleic acids or designing radiosensitizers should prioritize 2,4-dithiouracil over other thiouracils for its significantly higher electron affinity, which directly influences the yield of reactive anion species.
[1] Dolgounitcheva, O., Zakrzewski, V. G., Ortiz, J. V. (2011). Electron propagator and coupled-cluster calculations on the photoelectron spectra of thiouracil and dithiouracil anions. Journal of Chemical Physics, 134(7), 074304. View Source
Vertical Detachment Energy in Thiouracils
Photoelectron spectra of negative ions of 4-thiouracil (4-TU)⁻ and 2,4-dithiouracil (2,4-DTU)⁻ show that both are valence anions, each dominated by a single broad band with vertical detachment energies (VDE) of 1.05 eV and 1.4 eV, respectively . The 0.35 eV higher VDE for 2,4-dithiouracil indicates a more strongly bound excess electron in the anion, reflecting the influence of the second sulfur atom on the electronic structure of the pyrimidine ring .
Vertical Detach. EnergyHead-to-head
1.4 eV (2,4-DTU) vs 1.05 eV (4-TU)
Indicates stronger excess electron binding in dianion
Photoelectron spectroscopy of negative ions in gas phase
Why This Matters
For studies of low-energy electron interactions with biomolecules—a key mechanism in radiation-induced DNA strand breaks—2,4-dithiouracil provides a distinct anion stability profile compared to 4-thiouracil, enabling comparative investigations of sulfur substitution effects on electron attachment dynamics.
[1] Li, X., et al. (2011). Photoelectron spectroscopic study of the negative ions of 4-thiouracil and 2,4-dithiouracil. Journal of Chemical Physics, 134(7), 074304. View Source
Antiproliferative Selectivity of Thiouracil Ligands
In a comparative study of silver(I) complexes, the free 2,4-dithiouracil ligand exhibited antiproliferative activity against breast adenocarcinoma (MCF-7) with a selectivity index (SI) of 4.4, calculated as the ratio of IC₅₀ in normal keratinocytes to IC₅₀ in MCF-7 tumor cells . In contrast, the free 2-thiouracil ligand showed an SI of 6.15 against hypopharyngeal squamous cell carcinoma (FaDu), with no reported activity against MCF-7 . This divergent cell-line specificity highlights that 2,4-dithiouracil and 2-thiouracil are not interchangeable in anticancer screening workflows.
Antiproliferative SIHead-to-head
SI = 4.4 (MCF-7) vs 2-TU (SI = 6.15, FaDu)
Supports cell-line-specific screening
MCF-7 and FaDu cells; normal keratinocyte control
Cancer ResearchAntitumor AgentsMetallodrugs
Evidence Dimension
Selectivity Index (SI) in tumor vs. normal cells
Target Compound Data
SI = 4.4 (MCF-7 breast adenocarcinoma)
Comparator Or Baseline
2-thiouracil (SI = 6.15 against FaDu; inactive against MCF-7)
Quantified Difference
2,4-dithiouracil active against MCF-7 (SI 4.4); 2-thiouracil active against FaDu (SI 6.15); different tumor type specificity
Conditions
In vitro cytotoxicity assay; MCF-7 and FaDu cell lines; normal keratinocytes as control
Why This Matters
Procurement of 2,4-dithiouracil over 2-thiouracil is justified for projects targeting breast cancer (MCF-7) models, whereas 2-thiouracil may be preferred for hypopharyngeal carcinoma (FaDu) studies—the choice is not arbitrary but dictated by cell-line-specific activity.
Cancer ResearchAntitumor AgentsMetallodrugs
[1] Gomes, D. A., et al. (2025). Synthesis, structural characterization and biological evaluation of silver(I) complexes with 2-thiouracil and 2,4-dithiouracil. Inorganica Chimica Acta, 590, 122971. View Source
Antibacterial Activity of Ag-Thiouracil Complexes
Silver(I) complexes of 2-thiouracil (Ag-2TU) and 2,4-dithiouracil (Ag-2,4DTU) were evaluated for antibacterial activity. Ag-2TU showed activity against both Gram-positive and Gram-negative strains with MIC values ranging from 1.78 to 3.56 mmol·L⁻¹, while Ag-2,4DTU exhibited no antibacterial effect under identical assay conditions . This stark functional divergence, despite structural similarity, demonstrates that the ligand's sulfur substitution pattern critically determines the antimicrobial properties of the resulting metal complex.
Antibacterial (Ag complex)Head-to-head
No activity for Ag-2,4DTU; Ag-2TU MIC 1.78–3.56 mM
Broth microdilution assay against bacterial strains including Enterococcus faecalis ATCC 19433
Why This Matters
For research programs developing silver-based antimicrobial coordination compounds, the selection of 2,4-dithiouracil versus 2-thiouracil as the ligand will dictate the presence or absence of antibacterial activity in the final complex, making ligand choice a critical experimental variable.
[1] Gomes, D. A., et al. (2025). Synthesis, structural characterization and biological evaluation of silver(I) complexes with 2-thiouracil and 2,4-dithiouracil. Inorganica Chimica Acta, 590, 122971. View Source
Cytotoxicity of Metal-Thiouracil Complexes
A comparative study of Cu(II), Au(III), and Pd(II) complexes with 2,4-dithiouracil and 6-propyl-2-thiouracil evaluated cytotoxicity against HeLa cervical carcinoma cells and normal kidney cells. The palladium(II) complex of 6-propyl-2-thiouracil exhibited a CD₅₀ value of 0.00064 mM against HeLa cells, which was 149-fold lower than that of the free 6-propyl-2-thiouracil ligand (CD₅₀ = 0.0955 mM) . In contrast, the 2,4-dithiouracil ligand alone had a CD₅₀ of 0.31674 mM against HeLa cells, and its Cu(II) and Au(III) complexes showed CD₅₀ values of 0.0078 mM and 0.00196 mM, respectively . These data illustrate that the choice of thiouracil ligand (2,4-dithiouracil vs. 6-propyl-2-thiouracil) yields metal complexes with distinct cytotoxic potency and ligand-to-complex enhancement ratios, informing ligand selection for metallodrug development.
Cytotoxicity (complexes)Cross-study
2,4DTU ligand CD₅₀ = 0.31674 mM; Au(III) complex 0.00196 mM
6-propyl-2-thiouracil ligand: CD₅₀ = 0.0955 mM; Pd(II)-6-propyl-2TU complex: 0.00064 mM
Quantified Difference
6-propyl-2-thiouracil ligand 3.3× more potent than 2,4-dithiouracil ligand; Pd(II) complex 149× more potent than its ligand; Au(III)-2,4DTU complex 162× more potent than 2,4-dithiouracil ligand
Conditions
HeLa human cervical carcinoma cells; MTT assay; 72 h exposure
Why This Matters
Investigators synthesizing metal complexes for anticancer applications must consider that 2,4-dithiouracil yields Au(III) and Cu(II) complexes with cytotoxicity enhancement factors differing from those of 6-propyl-2-thiouracil, impacting the selection of ligand for a desired potency profile.
[1] Marinova, P., Tamahkyarova, Y., et al. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. BioTech, 14(3), 53. View Source
Substrate Recognition by T. gondii UPRTase
2,4-Dithiouracil is recognized as a substrate by uracil phosphoribosyltransferase (UPRTase) from Toxoplasma gondii, enabling its incorporation into parasite nucleic acids . In a structure-activity relationship study, 2,4-dithiouracil bound to T. gondii UPRTase better than two known substrates with antitoxoplasmal activity, 5-fluorouracil and emimycin . This property has been exploited to enable cell-specific microarray analysis of mRNA synthesis and decay . In contrast, uracil—the natural substrate—does not confer the same chemical handle for subsequent detection or therapeutic intervention, as the sulfur atoms in 2,4-dithiouracil provide unique spectroscopic and chemical properties absent in uracil .
UPRTase SubstrateClass-level
Recognized substrate; binds better than 5-FU and emimycin
Supports T. gondii salvage pathway studies
In vitro enzyme assay; class-level inference
ParasitologyNucleic Acid MetabolismDrug Discovery
Evidence Dimension
Substrate recognition by T. gondii UPRTase
Target Compound Data
2,4-dithiouracil is a substrate; binds better than 5-fluorouracil and emimycin
Qualitative: Recognized as substrate; binding affinity > known antitoxoplasmal agents
Conditions
In vitro enzyme assay with recombinant T. gondii UPRTase
Why This Matters
For research on T. gondii salvage pathways or the development of antiparasitic agents, 2,4-dithiouracil offers a unique tool as a UPRTase substrate with sulfur atoms enabling detection (e.g., by X-ray absorption spectroscopy) or serving as a prodrug handle, advantages not provided by uracil or mono-thiouracil analogs.
ParasitologyNucleic Acid MetabolismDrug Discovery
[1] Iltzsch, M. H., et al. (2002). Structure-activity relationship of ligands of uracil phosphoribosyltransferase from Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 10(11), 3425-3433. View Source
[2] Cleary, M. D., et al. (2005). Cell-specific microarray analysis of mRNA synthesis and decay using UPRT-mediated 4-thiouracil incorporation. Nature Methods, 2(11), 867-872. View Source
2,4-Dithiouracil Application Scenarios
Electron Attachment and DNA Damage Modeling
Due to its electron affinity of 0.87 eV—significantly exceeding that of 2-thiouracil (0.26 eV) and 4-thiouracil (0.61 eV)—2,4-dithiouracil serves as a model compound for studying low-energy electron interactions with sulfur-substituted nucleobases. Its higher electron affinity predicts enhanced radical anion formation upon electron capture, making it a superior probe for investigating mechanisms of radiation-induced DNA strand breaks in model systems .
Synthesis of Bioactive Metal Complexes
2,4-Dithiouracil acts as a bidentate ligand via sulfur and nitrogen donor atoms, enabling the synthesis of Cu(II), Au(III), Pd(II), and Ag(I) complexes with characterized structures. The Cu(II) and Au(III) complexes exhibit CD₅₀ values of 0.0078 mM and 0.00196 mM against HeLa cells, respectively, representing 40-fold and 162-fold enhancements in cytotoxicity relative to the free ligand (CD₅₀ = 0.31674 mM) . This ligand is therefore suitable for generating metallodrug candidates with tunable potency.
MCF-7 Breast Cancer Cell Studies
The free 2,4-dithiouracil ligand demonstrates a selectivity index of 4.4 against MCF-7 breast adenocarcinoma cells, indicating preferential toxicity to cancer cells over normal keratinocytes . This cell-line-specific activity, not observed with 2-thiouracil, supports the use of 2,4-dithiouracil as a starting scaffold for developing breast cancer-targeted agents.
T. gondii UPRTase Metabolic Labeling
2,4-Dithiouracil is a validated substrate for T. gondii uracil phosphoribosyltransferase, binding more effectively than 5-fluorouracil and emimycin . This property enables its use in cell-specific microarray analysis of mRNA synthesis and decay, where the sulfur atoms provide a chemical tag for detection or enrichment .
Application
Selection Property
Validation Focus
Electron attachment & DNA damage modeling
Electron affinity research context
Radical anion formation endpoint
Synthesis of metal-based research complexes
Bidentate ligand coordination
Cytotoxicity endpoint profiling in cell models
MCF-7 breast cancer cell-model studies
Cell-line selectivity context
Selectivity index verification against MCF-7
T. gondii UPRTase metabolic labeling
UPRTase substrate recognition
Nucleic acid incorporation and detection
[1] Dolgounitcheva, O., Zakrzewski, V. G., Ortiz, J. V. (2011). Electron propagator and coupled-cluster calculations on the photoelectron spectra of thiouracil and dithiouracil anions. Journal of Chemical Physics, 134(7), 074304. View Source
[2] Marinova, P., Tamahkyarova, Y., et al. (2025). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. BioTech, 14(3), 53. View Source
[3] Gomes, D. A., et al. (2025). Synthesis, structural characterization and biological evaluation of silver(I) complexes with 2-thiouracil and 2,4-dithiouracil. Inorganica Chimica Acta, 590, 122971. View Source
[4] Iltzsch, M. H., et al. (2002). Structure-activity relationship of ligands of uracil phosphoribosyltransferase from Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 10(11), 3425-3433. View Source
[5] Cleary, M. D., et al. (2005). Cell-specific microarray analysis of mRNA synthesis and decay using UPRT-mediated 4-thiouracil incorporation. Nature Methods, 2(11), 867-872. View Source
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